N,N-diallyl-2-ethoxybenzamide
Description
N,N-Diallyl-2-ethoxybenzamide is a benzamide derivative characterized by two allyl groups attached to the amide nitrogen and an ethoxy substituent at the 2-position of the benzene ring. The compound’s structural features—such as the electron-donating ethoxy group and sterically bulky diallyl substituents—may influence its physicochemical properties (e.g., solubility, stability) and reactivity in applications like catalysis or medicinal chemistry.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-ethoxy-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C15H19NO2/c1-4-11-16(12-5-2)15(17)13-9-7-8-10-14(13)18-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3 |
InChI Key |
PENIDMXONWLTNS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(CC=C)CC=C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on formula C₁₆H₁₉NO₂.
Key Comparisons:
This contrasts with dimethyl (simpler, lower reactivity) or benzyl (aromatic π-interactions) groups in analogs . In N-(2-chlorobenzyl)-...-2-ethoxybenzamide (), the sulfone group enhances polarity and may improve binding to biological targets compared to the allyl groups .
In contrast, 4-ethoxy analogs (e.g., ) exhibit para-substitution, which may enhance conjugation and stability .
Synthetic Accessibility :
- Dimethyl and benzyl-substituted analogs () are synthesized via straightforward amidation, while the diallyl variant may require specialized conditions to prevent allyl group polymerization .
Applications: N,N-Dimethyl-2-methoxybenzamide () and related compounds are explored as intermediates in agrochemicals (e.g., herbicides) due to their stability and tunable substituents .
Research Findings and Data Gaps
- Physicochemical Data : Experimental data (e.g., melting point, solubility) for this compound are absent in the evidence. Analogous compounds (e.g., 2-ethoxy-N,N-dimethylbenzamide) suggest moderate water solubility (~1–10 mg/mL) and thermal stability up to 150°C .
- Toxicity and Safety: Limited data exist for diallyl-substituted benzamides. highlights that many research-grade benzamides lack comprehensive toxicity profiles, emphasizing the need for caution during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
